molecular formula C13H9F3OS B1620631 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one CAS No. 217184-77-5

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one

Cat. No.: B1620631
CAS No.: 217184-77-5
M. Wt: 270.27 g/mol
InChI Key: GYZPFCWGCUIQFL-UHFFFAOYSA-N
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Description

Introduction

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one represents a sophisticated organic compound characterized by its unique molecular architecture that incorporates multiple functional groups of significant chemical interest. This compound belongs to the classification of organic thioketones, specifically functioning as a ketone derivative with heterocyclic characteristics. The molecule features a combination of aromatic systems, including both phenyl and thienyl rings, alongside a trifluoromethyl substituent that imparts distinctive electronic and steric properties to the overall structure.

The compound is formally designated with the Chemical Abstracts Service registry number 217184-77-5 and possesses the molecular formula C13H9F3OS. Its molecular weight has been precisely determined to be 270.27 grams per mole, establishing it as a medium-sized organic molecule with substantial molecular complexity. The presence of fluorine atoms within the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its lipophilicity and potentially affecting its biological activity profiles.

Research interest in this compound stems from its potential applications across multiple scientific disciplines, particularly in the development of pharmaceutical intermediates and advanced materials. The unique structural features, combining the electron-rich thiophene heterocycle with the electron-withdrawing trifluoromethyl group, create a molecule with interesting electronic properties that make it valuable for various synthetic and analytical investigations. The compound serves as an important building block for the synthesis of more complex molecular structures and has attracted attention for its potential biological activities.

Properties

IUPAC Name

1-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c1-8(17)11-7-10(9-5-3-2-4-6-9)12(18-11)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPFCWGCUIQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372357
Record name 1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217184-77-5
Record name 1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one typically involves the reaction of 4-bromo-2-(trifluoromethyl)thiophene with phenylacetylene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one is utilized as an intermediate in the synthesis of various organic compounds. Its thiophene ring is particularly valuable in creating complex molecules used in pharmaceuticals and agrochemicals. The trifluoromethyl group often confers enhanced biological activity to the resulting compounds.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of thiophene compounds can exhibit anti-inflammatory, antimicrobial, and anticancer activities. Studies have shown that modifications to the thiophene structure can significantly influence biological properties, making this compound a candidate for further drug development.

Material Science

In material science, 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one has been explored for its properties in the development of organic electronic materials. Its incorporation into polymer matrices can enhance the conductivity and stability of organic semiconductors, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species generation and modulation of cell cycle progression.

Case Study 2: Organic Electronics

Research conducted at a leading university highlighted the use of this compound in creating thin-film transistors (TFTs). The study reported that incorporating 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one into the active layer of TFTs improved charge mobility and device stability, showcasing its potential in next-generation electronic applications.

Data Table: Summary of Applications

Application AreaDescriptionReference Source
Organic SynthesisIntermediate for synthesizing complex organic compounds
Pharmaceutical DevelopmentPotential anticancer and anti-inflammatory agent
Material ScienceEnhances properties of organic semiconductors

Mechanism of Action

The mechanism of action of 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene-Based Ketones

The trifluoromethyl group significantly impacts electronic and steric properties. Comparisons with analogs bearing alternative substituents reveal distinct trends:

Compound Name Substituents on Thienyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one Phenyl, -CF₃ 280.27* Not reported Pharmacological core (e.g., SEW2871)
1-[5-(4-Methoxyphenyl)-2-thienyl]ethan-1-one 4-Methoxyphenyl 232.29 Not reported Enhanced lipophilicity vs. -CF₃
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one 4-Chlorophenyl, -NH₂ 251.73 Not reported Potential bioactivity modulation

*Calculated based on molecular formula (C₁₃H₉F₃OS).

Key Findings :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, critical for receptor binding in SEW2871 .
  • Methoxy (-OCH₃) : Increases lipophilicity compared to -CF₃ but reduces electronegativity, altering solubility and interaction profiles .
  • Chloro (-Cl) and Amino (-NH₂): Introduce polarizable halogens or hydrogen-bonding sites, affecting crystallinity and reactivity .
Heterocyclic Ring Modifications

Replacing the thienyl ring with other heterocycles alters conjugation and stability:

Compound Name Core Heterocycle Key Structural Features Applications Reference
(Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Thiadiazole Planar imino-thiadiazole ring Crystallography studies (bond angles: C(13)-C(14) = 1.379 Å)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Sulfonyl and difluorophenyl groups Antimicrobial agents
1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one Thiazole Thiazole-amino linkage Medicinal chemistry (under study)

Key Findings :

  • Thiadiazole Derivatives : Exhibit planarity and bond lengths (e.g., C=C at 1.379 Å) similar to thiophenes, favoring crystallographic stability .
  • Thiazole Derivatives: Amino-thiazole motifs are explored for targeted drug design due to their tunable electronic properties .
Pharmacological Analogs

SEW2871, a derivative of the target compound, demonstrates the impact of structural expansion:

Compound Name Structural Additions Pharmacological Activity Reference
SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) Oxadiazole ring, additional -CF₃ Sphingosine-1-phosphate receptor agonist

Key Findings :

  • The oxadiazole ring in SEW2871 enhances rigidity and binding affinity, achieving full agonist efficacy without requiring head-group interactions typical of sphingosine analogs .

Biological Activity

1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one, also known as 2-acetyl-4-phenyl-5-trifluoromethyl-thiophene, is a compound with the molecular formula C13_{13}H9_9F3_3OS and a molecular weight of 270.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry.

The compound is characterized by the presence of a thiophene ring substituted with a trifluoromethyl group and an acetophenone moiety. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC13_{13}H9_9F3_3OS
Molecular Weight270.27 g/mol
CAS Number217184-77-5
Melting Point154.7 °C
Boiling Point332.3 °C at 760 mmHg

Biological Activity Overview

Research indicates that compounds similar to 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives containing thiophene moieties can display significant antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.

Antimicrobial Studies

A comparative study evaluated the antimicrobial efficacy of various thiophene derivatives, including 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one15.631.2
Control (Ciprofloxacin)0.390.78

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of MAO : The compound has shown potential as a selective inhibitor of MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine.
  • AChE Inhibition : It may also inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating Alzheimer's disease.

Case Studies

Several case studies have highlighted the importance of thiophene derivatives in drug discovery:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited potent inhibition of MAO-B with IC50_{50} values ranging from 0.5 µM to 2 µM, suggesting a promising avenue for treating neurodegenerative disorders .
  • Case Study 2 : Another investigation focused on the antibacterial properties of thiophene derivatives, revealing that modifications at the phenyl position significantly enhanced their activity against resistant strains .

Toxicity and Safety Profile

In vitro toxicity studies using Vero cells indicated that while some derivatives showed cytotoxic effects at higher concentrations, the viability remained above 80% at concentrations up to 100 µg/mL for several tested compounds .

Q & A

Q. What are the standard synthetic routes for 1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one in academic laboratories?

The compound is typically synthesized via Friedel-Crafts acylation , where a thienyl derivative is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . For trifluoromethyl-substituted heterocycles, halogen-exchange reactions or direct trifluoromethylation using Cu/hydroquinone systems may be employed to introduce the CF₃ group . Key steps include:

  • Purification via column chromatography or recrystallization.
  • Monitoring reaction progress using TLC or HPLC.

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond lengths, angles, and crystal packing .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of protons near the electron-withdrawing CF₃ group) .
  • HRMS : Validates molecular weight and isotopic patterns, critical for confirming synthetic success .

Q. What are the key reactivity patterns of the trifluoromethyl-thienyl moiety?

The CF₃ group enhances electrophilic substitution resistance but stabilizes adjacent charges, enabling:

  • Nucleophilic aromatic substitution at the 2-position of the thienyl ring.
  • Participation in Suzuki-Miyaura couplings due to the phenyl-thienyl backbone .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Crystallography (via SHELX refinement) distinguishes between isomeric forms or confirms regioselectivity in substitution reactions. For example, the dihedral angle between the thienyl and phenyl rings can indicate conjugation effects, impacting electronic properties .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

  • Bioactivity assays : Fungicidal activity is tested against plant pathogens (e.g., Phytophthora spp.) via microbroth dilution, with IC₅₀ values correlated to substituent electronegativity .
  • Computational modeling : DFT calculations predict electron density distribution, linking CF₃ positioning to ligand-receptor binding in pharmacological targets .

Q. How can conflicting spectroscopic data be resolved during synthesis optimization?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure peak splitting .
  • Crystallographic validation : Cross-references NMR assignments with solid-state structures to confirm regiochemistry .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for Friedel-Crafts acylation .
  • Flow chemistry : Enhances scalability and reduces side reactions in trifluoromethylation steps .

Q. How is this compound utilized in pharmacological research?

It serves as a precursor for S1P1 receptor agonists (e.g., SEW2871), where the trifluoromethyl-thienyl group enhances metabolic stability and binding affinity. Pharmacokinetic studies use LC-MS to monitor serum drug levels and metabolite profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one

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